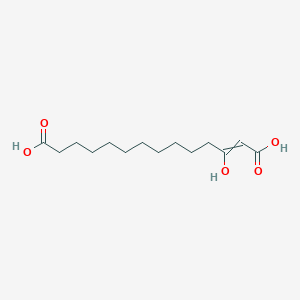

3-Hydroxytetradec-2-enedioic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

73179-90-5 |

|---|---|

Molecular Formula |

C14H24O5 |

Molecular Weight |

272.34 g/mol |

IUPAC Name |

3-hydroxytetradec-2-enedioic acid |

InChI |

InChI=1S/C14H24O5/c15-12(11-14(18)19)9-7-5-3-1-2-4-6-8-10-13(16)17/h11,15H,1-10H2,(H,16,17)(H,18,19) |

InChI Key |

FCXRKVMGLCOJHN-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCC(=O)O)CCCCC(=CC(=O)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Transformations of 3 Hydroxytetradec 2 Enedioic Acid and Its Analogues

Enzymatic Pathways Leading to 3-Hydroxytetradec-2-enedioic acid Formation

The generation of this compound is not a standalone process but a step within a broader metabolic sequence designed to break down long-chain fatty acids. The key pathways involve the modification of a pre-existing fatty acid chain.

Proposed De Novo Biosynthesis Routes

Current biochemical understanding suggests that de novo biosynthesis, the creation of complex molecules from simple precursors, is not the primary route for the formation of long-chain dicarboxylic acids like this compound. Fatty acid synthesis typically produces monocarboxylic acids. The formation of dicarboxylic acids occurs through subsequent oxidative modification of these pre-formed fatty acids. The principal pathway for this transformation is ω-oxidation, a process that modifies the terminal methyl group of a fatty acid. nih.govresearchgate.net

This process begins in the endoplasmic reticulum and involves a series of enzymatic reactions that convert a monocarboxylic acid into a dicarboxylic acid, which can then enter catabolic pathways like β-oxidation. nih.gov

β-Oxidation Pathways Involving Related Hydroxy-Fatty Acids

The most plausible route for the formation of this compound is through the ω-oxidation of a C14 fatty acid, such as myristic acid, followed by peroxisomal β-oxidation. nih.gov The ω-oxidation pathway converts the terminal methyl (ω) carbon of a fatty acid into a carboxylic acid group, thus creating a dicarboxylic acid. researchgate.net

The key steps are:

Hydroxylation: Cytochrome P450 enzymes from the CYP4A and CYP4F subfamilies catalyze the initial hydroxylation of the ω-carbon of a fatty acid (e.g., tetradecanoic acid) to form ω-hydroxytetradecanoic acid. nih.gov

Oxidation: The newly formed hydroxyl group is then oxidized to an aldehyde and subsequently to a carboxylic acid by cytosolic alcohol and aldehyde dehydrogenases, yielding tetradecanedioic acid. researchgate.net

β-Oxidation Initiation: This C14 dicarboxylic acid (tetradecanedioic acid) is then transported into peroxisomes for catabolism via β-oxidation. nih.gov The structure of this compound strongly suggests it is an intermediate in this process. The first step of β-oxidation, catalyzed by acyl-CoA dehydrogenase, would form tetradec-2-enedioic acid. The subsequent hydration of this molecule by enoyl-CoA hydratase results in the formation of this compound. wikipedia.orglibretexts.org

The table below summarizes the enzymes involved in converting a monocarboxylic fatty acid to a dicarboxylic acid ready for β-oxidation.

| Enzyme Class | Specific Enzyme Example | Substrate | Product | Cellular Location |

| Cytochrome P450 Monooxygenase | CYP4A11 | Myristic acid (C14) | 14-hydroxymyristic acid | Endoplasmic Reticulum |

| Alcohol Dehydrogenase | ADH | 14-hydroxymyristic acid | 14-oxomyristic acid | Cytosol |

| Aldehyde Dehydrogenase | ALDH | 14-oxomyristic acid | Tetradecanedioic acid (C14-DCA) | Cytosol |

Role of Desaturases and Hydratases in Unsaturated Fatty Acid Production

Desaturases and hydratases are crucial enzymes in fatty acid metabolism that introduce and modify double bonds.

Desaturases: These enzymes introduce double bonds into acyl chains, converting saturated fatty acids into unsaturated ones. nih.gov While not directly forming the "2-ene" bond in the target molecule (which is formed during β-oxidation), they are responsible for producing the unsaturated fatty acid precursors that can lead to unsaturated dicarboxylic acids upon ω-oxidation. nih.govnih.gov

Hydratases: These enzymes catalyze the addition of a water molecule across a carbon-carbon double bond. nih.gov In the context of β-oxidation, the enzyme enoyl-CoA hydratase specifically hydrates the double bond of an α,β-unsaturated acyl-CoA. The formation of the 3-hydroxy group in this compound is a direct result of the action of enoyl-CoA hydratase on tetradec-2-enedioic acid during a cycle of β-oxidation. wikipedia.orgnih.gov

The presence of a double bond at certain positions (e.g., cis-3, cis-4, or cis-5) in a dicarboxylic acid can be rate-limiting for β-oxidation, leading to the accumulation and excretion of specific unsaturated dicarboxylic acid intermediates. nih.govacs.org

Catabolic Fates and Downstream Metabolic Intermediates

Once formed, this compound is a transient intermediate that is further processed by the β-oxidation machinery.

Subsequent Enzymatic Reactions and Transformations

As an intermediate of β-oxidation, this compound is sequentially acted upon by the remaining enzymes of the pathway. This process shortens the dicarboxylic acid chain by two carbons in each cycle. nih.gov

The subsequent steps are:

Dehydrogenation: The 3-hydroxy group is oxidized to a keto group by 3-hydroxyacyl-CoA dehydrogenase, using NAD+ as a cofactor, to form 3-keto-tetradecanedioic acid. wikipedia.org

Thiolytic Cleavage: β-keto-thiolase catalyzes the cleavage of the Cα-Cβ bond, releasing a molecule of acetyl-CoA and a chain-shortened dicarboxylic acid, in this case, dodecanedioic acid (C12-DCA). wikipedia.orglibretexts.org

This process repeats, with the resulting dodecanedioic acid re-entering the β-oxidation spiral. The table below outlines the enzymes responsible for the transformation and degradation of the title compound.

| Enzyme | Substrate | Product(s) |

| 3-Hydroxyacyl-CoA Dehydrogenase | This compound | 3-Keto-tetradecanedioic acid |

| β-Keto-thiolase | 3-Keto-tetradecanedioic acid | Acetyl-CoA + Dodecanedioic acid |

Integration into Central Carbon Metabolism

The catabolism of dicarboxylic acids provides a direct link to central energy-producing pathways. utah.edu The end products of the peroxisomal β-oxidation of tetradecanedioic acid are acetyl-CoA and shorter-chain dicarboxylic acids. nih.gov

Acetyl-CoA: Each round of β-oxidation releases one molecule of acetyl-CoA. This molecule enters the mitochondrial matrix and merges with the tricarboxylic acid (TCA) cycle, where it is oxidized to produce ATP, NADH, and FADH2. nih.gov

Chain-Shortened Dicarboxylic Acids: The repeated cycles of β-oxidation degrade the dicarboxylic acid until shorter-chain products like suberic acid (C8) and adipic acid (C6) are formed. nih.govacs.org These can be further oxidized to yield succinyl-CoA, another key intermediate of the TCA cycle. nih.gov This integration allows the carbon skeleton of the original fatty acid to be completely utilized for energy generation or as a precursor for other biosynthetic pathways. researchgate.net

The final products and their entry points into core metabolism are summarized below.

| Catabolic Product | Metabolic Fate |

| Acetyl-CoA | Enters the Tricarboxylic Acid (TCA) Cycle |

| Succinyl-CoA | Enters the Tricarboxylic Acid (TCA) Cycle |

Genetic and Epigenetic Regulation of Biosynthetic and Metabolic Enzymes

The formation and degradation of this compound are intrinsically linked to the broader regulation of fatty acid oxidation (FAO) and ω-oxidation pathways. The enzymes involved are subject to complex genetic and epigenetic control that allows organisms to adapt to changing energy demands and substrate availability.

The biosynthesis of dicarboxylic acids is initiated by ω-oxidation, a process primarily catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F families. The expression of these enzyme systems is tissue-specific and highly regulated by metabolic conditions. In the liver and kidneys, where ω-oxidation is most active, the expression of genes like CYP4A11 and CYP4F2 is notable. nih.gov Specific physiological states such as fasting, diabetes, or a high-fat diet are known to induce the expression of CYP4A enzymes. nih.gov

Following ω-oxidation, the resulting dicarboxylic acid undergoes β-oxidation. The expression of genes encoding FAO enzymes is coordinately regulated. For instance, in the context of cardiac metabolism, a switch from fatty acids to glucose during heart failure is accompanied by a significant downregulation of FAO enzyme gene expression. ahajournals.orgnih.gov Studies in human and rat models of heart failure have shown that mRNA levels for key FAO enzymes are coordinately downregulated, indicating a shared regulatory pathway. ahajournals.orgnih.gov This downregulation recapitulates the metabolic profile of the fetal heart, which primarily relies on glycolysis. ahajournals.org

Conversely, in prokaryotic systems like Acinetobacter sp., genes required for the utilization of dicarboxylic acids, termed dca genes, are organized in a cluster and are essential for growth on these substrates. nih.gov

| Enzyme Family/Gene | Primary Function | Regulating Condition/Factor | Effect on Gene Expression | Biological System | Source |

|---|---|---|---|---|---|

| CYP4A | Fatty Acid ω-oxidation | Fasting, High-Fat Diet, Diabetes, Fibrates | Induction (Upregulation) | Mammalian (Liver, Kidney) | nih.gov |

| CYP4F2 | Fatty Acid ω-oxidation | Saturated Fatty Acids, Statins | Induction (Upregulation) | Mammalian (Liver) | nih.gov |

| CYP4F2 | Fatty Acid ω-oxidation | Peroxisome Proliferators | Inhibition (Downregulation) | Mammalian (Liver) | nih.gov |

| FAO Enzymes (e.g., MCAD, LCAD) | β-oxidation | Heart Failure | Coordinated Downregulation | Mammalian (Heart) | ahajournals.orgnih.gov |

| dca Genes | Dicarboxylic Acid β-oxidation | Presence of Dicarboxylic Acids | Induction (Upregulation) | Prokaryotic (Acinetobacter sp.) | nih.gov |

The transcriptional control of genes involved in dicarboxylic acid metabolism is primarily mediated by nuclear receptors and transcription factors that sense the cell's metabolic state.

Transcriptional Control:

Peroxisome Proliferator-Activated Receptor Alpha (PPARα): This nuclear receptor is a master regulator of lipid metabolism. nih.gov It forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. nih.gov The induction of CYP4A enzymes by fibrates, fasting, and high-fat diets is mediated by PPARα. nih.gov

Sterol Regulatory Element-Binding Protein 2 (SREBP2): This transcription factor is a key regulator of cholesterol synthesis. Interestingly, it has also been shown to induce CYP4F2 gene activity in response to statins. nih.gov

Retinoid X Receptor (RXR) and Retinoic Acid Receptor (RAR): Retinoic acids can regulate CYP4F2 gene activity, with RXRα heterodimers activating and RARα repressing its expression. nih.gov

Post-Transcriptional and Post-Translational Control: Evidence suggests that the regulation of these metabolic pathways is not limited to transcription. In studies of the hypertrophied but nonfailing heart, mRNA levels for FAO enzymes were downregulated, but the activity and steady-state levels of the corresponding enzymes were not significantly reduced until the onset of heart failure. ahajournals.orgnih.gov This indicates an additional layer of control at the translational or post-translational level, ensuring that enzyme activity is maintained for as long as possible despite reduced gene transcription. ahajournals.orgnih.gov

Comparative Biochemical Analysis Across Biological Systems

The metabolism of dicarboxylic acids, including hydroxylated intermediates, varies significantly across different domains of life, reflecting diverse evolutionary pressures and metabolic adaptations.

In prokaryotes, the ability to metabolize dicarboxylic acids is a key adaptive trait. In Acinetobacter sp. strain ADP1, a cluster of genes designated dca (dicarboxylic acid) is essential for the β-oxidation of straight-chain dicarboxylic acids like adipic acid. nih.gov Knockout mutations in these genes prevent the organism from utilizing these compounds as a carbon source. nih.gov The dca region contains open reading frames that are predicted to be involved in the steps of β-oxidation. nih.gov Other prokaryotes, such as Bacillus velezensis, possess type I polyketide synthases which utilize carboxylic acid precursors to synthesize bioactive compounds, highlighting the role of carboxylic acids in prokaryotic secondary metabolism. frontiersin.org

In mammals, 3-hydroxylated dicarboxylic acids are recognized as urinary metabolites, particularly in states of ketosis. nih.gov A study identified a series of these compounds, including 3-hydroxytetradecenedioic acid and 3-hydroxytetradecadienedioic acid, in the urine of ketoacidotic patients. nih.gov Their presence suggests a metabolic pathway involving a combination of ω-oxidation at one end of a fatty acid and subsequent, incomplete β-oxidation from the other end. nih.gov

The process begins in the endoplasmic reticulum, where cytochrome P450 enzymes (primarily CYP4A11 in human liver) hydroxylate a fatty acid at its terminal (ω) carbon. nih.gov Following further oxidation steps in the cytosol, a dicarboxylic acid is formed. nih.gov This dicarboxylic acid is then preferentially metabolized via β-oxidation within peroxisomes. nih.govnih.gov However, evidence also suggests a contribution from mitochondrial β-oxidation, especially when the peroxisomal pathway is impaired. nih.gov The flux through the ω-oxidation pathway increases significantly when mitochondrial FAO is overwhelmed or defective, making it a critical metabolic overflow pathway. nih.gov

Dietary intake of dicarboxylic acids has been shown to have significant metabolic effects in mice, increasing metabolic rate and protecting against obesity, indicating that these molecules are readily utilized by multiple tissues, including the heart, muscle, and brain. researchgate.netjci.org Tissues with high peroxisomal activity, like the liver and kidney, can chain-shorten dicarboxylic acids to succinyl-CoA for entry into the TCA cycle, whereas tissues like the heart and muscle oxidize them primarily through the mitochondrial pathway. nih.govresearchgate.net

| Enzyme/Transporter | Function | Organelle | Tissue Expression | Source |

|---|---|---|---|---|

| CYP4A11, CYP4F2 | ω-oxidation (DCA formation) | Endoplasmic Reticulum | Liver, Kidney | nih.gov |

| Acyl-CoA Synthetase | DCA activation (to DCA-CoA) | Peroxisome, Mitochondria | Widespread | nih.gov |

| Acyl-CoA Oxidase 1 (ACOX1) | Peroxisomal β-oxidation (first step) | Peroxisome | Liver, Kidney | researchgate.netjci.org |

| ABCD3 (PMP70) | Peroxisomal DCA transporter | Peroxisome | Liver | nih.gov |

| MCAD, LCAD, etc. | Mitochondrial β-oxidation | Mitochondria | Heart, Muscle, Liver | nih.govahajournals.org |

In plants, carboxylic acids are central metabolites and signaling molecules that regulate gene expression in response to environmental cues. nih.gov Transcriptomic studies in Arabidopsis have shown that carboxylic acids like citrate (B86180) can significantly alter the expression of genes related to metabolism, indicating a feedback regulation mechanism. nih.gov In wheat, stresses such as zinc deficiency or cold can alter the profile of secreted organic acids and trigger significant changes in gene expression related to carboxylic acid biosynthesis. frontiersin.orgmdpi.com For example, zinc deficiency induces the secretion of malic acid and upregulates genes involved in carboxylic acid biosynthetic processes. mdpi.com This highlights the diverse roles of these molecules in nutrient acquisition and stress response in plants.

In the fungal kingdom, the capacity for producing hydroxy acids is well-established, particularly through metabolic engineering. While not the specific compound of interest, the biosynthesis of 3-hydroxypropionic acid has been successfully engineered in Saccharomyces cerevisiae through various pathways. rsc.org This demonstrates the inherent metabolic plasticity of fungi and their potential to be engineered as cell factories for the production of a wide range of carboxylic acids.

No Scientific Data Found for this compound

Following a comprehensive search of available scientific literature and databases, no specific information was found regarding the chemical compound "this compound." Consequently, it is not possible to provide an article on its enzymology, including its synthesis, degradation, or the characterization of any related enzymes, as no research appears to have been published on this specific molecule.

The initial investigation sought to uncover details about the enzymes directly involved in the formation or conversion of this compound, including their substrate specificity, kinetic parameters, and catalytic mechanisms. Further searches were conducted to find structural biology data, such as X-ray crystallography or computational modeling studies, of any enzymes that might interact with this compound. However, these extensive searches yielded no results for this particular dicarboxylic acid.

While general information exists for the metabolism of fatty acids and other dicarboxylic acids, the strict requirement to focus solely on "this compound" prevents the inclusion of such generalized data, as it would not be scientifically accurate or specific to the requested subject. The absence of any mention of this compound in the scientific record suggests it may be a novel or hypothetical molecule that has not yet been synthesized or studied.

Therefore, the detailed outline focusing on the enzymology of this compound cannot be completed at this time due to the lack of foundational scientific data.

Enzymology of 3 Hydroxytetradec 2 Enedioic Acid Synthesis and Degradation

Enzymatic Reaction Mechanisms

Stereochemical Course of Reactions

The introduction of a hydroxyl group and the formation of a double bond in a specific configuration are critical enzymatic steps that determine the stereochemistry of the final product.

Hydroxylation: The hydroxylation of fatty acids is often catalyzed by cytochrome P450 monooxygenases. These enzymes are known to exhibit high stereoselectivity. For instance, the sub-terminal hydroxylation of tetradecanoic and pentadecanoic acids by cytochrome P450(BM3) is highly selective for the formation of the R-alcohols. uq.edu.au It is therefore plausible that the synthesis of 3-hydroxytetradec-2-enedioic acid would involve a stereospecific hydroxylation step, leading to a defined configuration at the C-3 position.

Dehydration/Double Bond Formation: The formation of the double bond at the C-2 position would likely be catalyzed by an enoyl-CoA hydratase or a similar enzyme. The stereochemistry of this reaction is also tightly controlled. For example, during the degradation of fatty acids, the dehydration of a 3-hydroxyacyl-CoA intermediate by enoyl-CoA hydratase is a stereospecific process. In fatty acid synthesis, the dehydration of D-3-hydroxybutyryl-CoA involves the removal of the pro-2S hydrogen and the 3-hydroxyl group in a syn elimination to form crotonyl-CoA. nih.gov

The following table summarizes the likely stereochemical outcomes of key enzymatic reactions in the metabolism of a hypothetical this compound, based on analogous pathways.

| Reaction | Enzyme Class | Stereochemical Outcome |

| Hydroxylation | Cytochrome P450 | Likely stereospecific, producing a single enantiomer (e.g., R- or S-hydroxy). uq.edu.au |

| Dehydration | Enoyl-CoA Hydratase/Dehydratase | Stereospecific removal of water to form a specific cis or trans double bond. nih.gov |

| Hydration (Degradation) | Enoyl-CoA Hydratase | Stereospecific addition of water to the double bond. |

| Reduction (Degradation) | Enoyl-CoA Reductase | Stereospecific addition of hydrogen atoms. |

Isotopic Labeling Studies for Mechanistic Elucidation

Isotopic labeling is a powerful tool for tracing the metabolic fate of molecules and elucidating the mechanisms of enzymatic reactions. nih.govresearchgate.net In the context of this compound, stable isotopes such as ¹³C and ²H (deuterium) could be used to investigate its synthesis and degradation.

Tracing Biosynthetic Precursors: By feeding cells with ¹³C-labeled glucose or fatty acids, the incorporation of the label into this compound can be monitored. This would reveal the primary carbon sources for its synthesis. Studies on fatty acid biosynthesis have shown that the isotopic profiles are consistent with the successive incorporation of two-carbon units from acetyl-CoA. nih.gov

Determining Reaction Mechanisms: Deuterium-labeled substrates can be used to probe the stereochemistry of C-H bond cleavage and formation. For example, the use of stereospecifically labeled substrates can determine which prochiral hydrogen is removed or added during an enzymatic reaction, providing insight into the enzyme's mechanism. nih.gov

The table below illustrates potential isotopic labeling strategies and their applications in studying the metabolism of this compound.

| Isotopic Label | Substrate | Analytical Technique | Information Gained |

| ¹³C | [U-¹³C]Glucose | Mass Spectrometry (MS) | Contribution of glucose to the carbon backbone. nih.gov |

| ¹³C | [¹³C]Fatty Acid | MS, Nuclear Magnetic Resonance (NMR) | Direct precursor for synthesis. |

| ²H | [²H]Water (D₂O) | MS, NMR | Incorporation of solvent protons during reactions. |

| ²H | Stereospecifically deuterated fatty acid | MS, NMR | Stereochemical course of C-H bond breaking/formation. nih.gov |

Regulation of Enzyme Activity and Allosteric Control

Post-Translational Modifications

Post-translational modifications (PTMs) are covalent modifications of proteins that can alter their activity, localization, and interaction with other molecules. nih.gov Enzymes in metabolic pathways are frequently regulated by PTMs.

Phosphorylation: Protein kinases can phosphorylate enzymes, either activating or inhibiting them. For example, AMP-activated protein kinase (AMPK) can phosphorylate and inactivate acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis, in response to low cellular energy levels. mcmaster.ca

Acetylation: The acetylation of lysine (B10760008) residues is another common PTM that can regulate enzyme activity. Sirtuins, a class of NAD⁺-dependent deacetylases, are known to regulate metabolic enzymes.

Fatty Acylation: Some proteins involved in fatty acid metabolism can themselves be modified by the attachment of fatty acids, which can affect their membrane association and function. nih.govnih.gov

Metabolite-Mediated Regulation

Allosteric regulation by key metabolites is a rapid and effective way to control metabolic fluxes.

Feedback Inhibition: The end-product of a pathway often inhibits one of the early enzymes in that pathway. It is conceivable that 3-hydroxytetradec-2-enedioyl-CoA or a related metabolite could inhibit the initial enzymes of its own synthetic pathway.

Feed-forward Activation: An early metabolite in a pathway can activate a downstream enzyme.

Regulation by Energy Status: The ratios of ATP/ADP and NADH/NAD⁺ are critical indicators of the cell's energy status and can allosterically regulate enzymes in both anabolic and catabolic pathways. High ATP levels generally inhibit catabolic pathways and promote anabolic pathways. nih.gov

Regulation by Key Metabolites: Metabolites such as acetyl-CoA and malonyl-CoA are key regulators of fatty acid metabolism. Malonyl-CoA, an intermediate in fatty acid synthesis, inhibits carnitine palmitoyltransferase I, preventing the entry of fatty acids into the mitochondria for degradation, thus preventing a futile cycle. wikipedia.orgwikipedia.org Long-chain fatty acyl-CoA esters can also act as allosteric regulators of enzymes like AMPK. mcmaster.caresearchgate.netacu.edu.au

The following table provides examples of how key metabolites could regulate the enzymes involved in the metabolism of this compound, based on known regulatory mechanisms of fatty acid metabolism.

| Metabolite | Potential Target Enzyme | Regulatory Effect |

| ATP | Enzymes in the degradative pathway | Inhibition |

| ADP/AMP | Enzymes in the degradative pathway | Activation |

| Acetyl-CoA | Enzymes in the synthetic pathway | Potential allosteric regulator |

| Malonyl-CoA | Carnitine Palmitoyltransferase I (degradation) | Inhibition wikipedia.orgwikipedia.org |

| Long-chain acyl-CoA esters | Acetyl-CoA Carboxylase (synthesis) | Inhibition numberanalytics.com |

| Long-chain acyl-CoA esters | AMP-activated protein kinase (AMPK) | Activation mcmaster.caresearchgate.netacu.edu.au |

Synthetic Methodologies for 3 Hydroxytetradec 2 Enedioic Acid and Structural Analogues

Strategies for Total Synthesis of the Core Structure

The assembly of the 3-hydroxytetradec-2-enedioic acid backbone hinges on the strategic formation of its key functional groups: the alkene, the hydroxyl group, and the two carboxylic acid moieties. Modern synthetic approaches offer a versatile toolkit for achieving this with high efficiency and control.

Olefin Metathesis Approaches

Olefin metathesis has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. wikipedia.orglibretexts.org This Nobel Prize-winning reaction, catalyzed by metal complexes, typically those of ruthenium or molybdenum, allows for the redistribution of alkene fragments. wikipedia.orgorganic-chemistry.org In the context of synthesizing long-chain dicarboxylic acids, cross-metathesis of unsaturated fatty acids or their derivatives can be a viable strategy. rsc.org For instance, the cross-metathesis of a shorter-chain α,β-unsaturated ester with a long-chain terminal alkene, followed by hydrolysis, could construct the carbon skeleton of the target molecule.

The choice of catalyst is crucial for the success of metathesis reactions. Grubbs' catalysts, particularly the second and third generations, are known for their high tolerance to various functional groups, including esters and carboxylic acids, making them suitable for complex molecule synthesis. acs.org The reaction equilibrium can often be driven to favor the desired product by removing a volatile byproduct, such as ethylene (B1197577) gas. organic-chemistry.orgnih.gov

Table 1: Representative Olefin Metathesis Catalysts

| Catalyst | Metal | Key Features |

| Grubbs' First Generation | Ruthenium | Good activity, moderate functional group tolerance. |

| Grubbs' Second Generation | Ruthenium | Higher activity, excellent functional group tolerance. acs.org |

| Hoveyda-Grubbs Catalysts | Ruthenium | Recoverable, good for cross-metathesis. |

| Schrock's Catalysts | Molybdenum | Highly active, particularly for sterically demanding substrates. organic-chemistry.org |

Stereoselective Hydroxylation and Carboxylation Reactions

The introduction of the hydroxyl group at the C-3 position with a defined stereochemistry is a critical step. Stereoselective hydroxylation of an α,β-unsaturated ester precursor is a common and effective strategy. The Sharpless asymmetric dihydroxylation (AD) is a premier method for this transformation, allowing for the enantioselective synthesis of vicinal diols from alkenes with high predictability and enantiomeric excess. alfa-chemistry.comwikipedia.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand. wikipedia.org The choice between the pseudoenantiomeric ligands, (DHQ)₂PHAL and (DHQD)₂PHAL, dictates the facial selectivity of the dihydroxylation. alfa-chemistry.comnih.gov For the synthesis of a 3-hydroxy-2-enedioic acid derivative, a selective mono-hydroxylation or a dihydroxylation followed by selective manipulation of one hydroxyl group would be necessary.

Alternatively, enzymatic hydroxylation presents a green and highly selective approach. Peroxygenases, for example, can catalyze the regio- and stereoselective α-hydroxylation of carboxylic acids. rsc.org

Following the construction of the carbon chain with the necessary oxygenation, the terminal functional groups need to be converted to carboxylic acids. Isomerizing hydroxycarbonylation of unsaturated fatty acids offers a direct route to long-chain α,ω-dicarboxylic acids. acs.org This method uses a palladium catalyst to isomerize the double bond along the chain and carbonylate the terminal position.

Enedioic Acid Moiety Construction

The enedioic acid functionality, characterized by two carboxylic acid groups connected by a double bond, can be constructed through various methods. One approach involves the use of dienedioic acids as building blocks in palladium-catalyzed coupling reactions. nih.govresearchgate.net For instance, a directed Heck-decarboxylate coupling can be employed to introduce substituents onto a dienedioic acid scaffold. nih.gov

Another strategy involves the condensation of an α-keto ester with a phosphonate (B1237965) ylide (Horner-Wadsworth-Emmons reaction) to generate the α,β-unsaturated dicarboxylic ester, which can then be hydrolyzed to the diacid. The stereoselectivity of the double bond (E/Z) can often be controlled by the reaction conditions and the nature of the reactants. rsc.orgnih.gov

Synthesis of Chiral and Stereoisomeric Forms

The presence of a stereocenter at the C-3 position necessitates the use of asymmetric synthesis to obtain enantiomerically pure forms of this compound.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to produce a specific stereoisomer in excess over others. uwindsor.ca This can be achieved through several strategies, including the use of chiral auxiliaries, chiral reagents, or chiral catalysts. A chiral pool approach, which utilizes readily available enantiopure starting materials from nature, is another powerful strategy. rsc.orgnih.govyoutube.com For example, a chiral building block derived from a natural hydroxy acid like tartaric or malic acid could be elaborated to form the target molecule. researchgate.net

The Sharpless asymmetric dihydroxylation, as mentioned earlier, is a prime example of a reagent-controlled asymmetric reaction that can be applied to an unsaturated precursor to install the C-3 hydroxyl group with high enantioselectivity. nih.govnih.gov

Enantioselective Catalysis

Enantioselective catalysis is a highly efficient method for generating chiral molecules, where a small amount of a chiral catalyst can produce a large quantity of an enantiomerically enriched product. youtube.com Chiral Lewis acids, for instance, can be used to catalyze a variety of reactions, including aldol (B89426) additions and Michael additions, to create stereocenters with high control. nih.gov In the context of our target molecule, a chiral catalyst could be employed in a key bond-forming step, such as the addition of a carbon nucleophile to an α-keto ester, to set the stereochemistry at the C-3 position.

The development of chiral catalysts for C-H activation has also opened new avenues for asymmetric synthesis. acs.org This would allow for the direct and enantioselective functionalization of a pre-existing carbon skeleton.

Table 2: Key Asymmetric Reactions and Catalysts

| Reaction | Catalyst/Reagent | Application |

| Sharpless Asymmetric Dihydroxylation | OsO₄, (DHQ)₂PHAL or (DHQD)₂PHAL alfa-chemistry.comwikipedia.org | Stereoselective introduction of the hydroxyl group. |

| Asymmetric Aldol Reaction | Chiral Lewis Acid or Chiral Base | Formation of the C-C bond adjacent to the hydroxyl group. |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | Reduction of a ketone to a chiral alcohol. |

| Enzymatic Resolution | Lipases, Esterases | Separation of a racemic mixture of esters. |

Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic synthesis leverages the high selectivity and specificity of enzymes in combination with traditional chemical reactions to construct complex molecules under mild conditions. This approach is increasingly applied to the synthesis of specialty chemicals, including long-chain dicarboxylic acids and their functionalized derivatives. By combining the strengths of both biocatalysis and chemical synthesis, it is possible to develop efficient and sustainable routes that may be applicable to the synthesis of this compound and its analogues.

Enzymes offer a powerful toolkit for introducing specific functional groups into a molecule with high regio- and stereoselectivity. For a target such as this compound, key enzymatic transformations could include the functionalization of the carbon-carbon double bond.

Ene-Reductases (ERs): Ene-reductases, belonging to the 'Old Yellow Enzyme' family of flavoproteins, catalyze the asymmetric reduction of activated C=C bonds, such as those found in α,β-unsaturated carboxylic acids. nih.govresearchgate.net While this would lead to a saturated dicarboxylic acid rather than the target enedioic acid, the principle of enzymatic action on this class of substrate is well-established. Studies on α,β-unsaturated dicarboxylic acids like 2-methylmaleic acid have shown that ene-reductases can produce the corresponding saturated products with excellent stereoselectivity (up to >99% enantiomeric excess). acs.org The choice of enzyme, such as those from Lycopersicon esculentum (OPR1 and OPR3) or Bacillus subtilis (YqjM), can even determine which stereoisomer is formed. acs.org Although direct enzymatic hydrogenation of unsaturated C6 dicarboxylic acids like 2-hexenedioic acid to adipic acid has been demonstrated, this activity is not universal across all ene-reductases. nih.gov

Lipase-Catalyzed Epoxidation: A potential enzymatic route to introduce a hydroxyl group involves epoxidation of the double bond followed by ring-opening. Lipases, particularly immobilized forms like Candida antarctica Lipase (B570770) B (CAL-B, often sold as Novozym 435), have been successfully used to catalyze the epoxidation of unsaturated fatty acids. acs.orgdoria.firsc.org This chemoenzymatic process involves the lipase catalyzing the formation of a peroxy acid in situ from a carboxylic acid and hydrogen peroxide; this peroxy acid then acts as the oxidizing agent to form an epoxide. doria.firsc.org This "self-epoxidation" strategy has been demonstrated for oleic acid, where the fatty acid itself serves as the substrate for both perhydrolysis and epoxidation. acs.org Subsequent hydrolysis of the resulting epoxide, which can be achieved chemically or via another class of enzymes (epoxide hydrolases), would yield a diol. While this would produce a 2,3-dihydroxy-tetradecanedioic acid, it demonstrates a viable enzymatic strategy for oxygen functionalization of the double bond.

| Enzyme Class | Specific Enzyme Example | Transformation | Substrate Example | Relevance to Target Synthesis |

|---|---|---|---|---|

| Ene-Reductase (ER) | OPR1, OPR3, YqjM | Asymmetric reduction of C=C bond | 2-Methylmaleic acid (dimethyl ester) | Demonstrates enzymatic activity on α,β-unsaturated dicarboxylic acid structures. acs.org |

| Lipase | Candida antarctica Lipase B (Novozym 435) | Chemoenzymatic epoxidation of C=C bond | Oleic Acid | Provides a route to introduce oxygen across the double bond, which could be a precursor to a hydroxyl group. acs.orgdoria.fi |

| Hydratase | Fumarase (Fumarate Hydratase) | Stereospecific hydration of C=C bond | Fumaric Acid | Catalyzes the direct addition of water to an unsaturated dicarboxylic acid, representing a direct potential route to a 3-hydroxy derivative. libretexts.orgyoutube.com |

Combining multi-step chemical synthesis with specific enzymatic transformations can create novel and efficient pathways to complex molecules. A plausible hybrid route to this compound or its close analogues could involve the chemical synthesis of an unsaturated precursor followed by enzymatic functionalization.

One such strategy is the chemoenzymatic epoxidation of an unsaturated dicarboxylic acid. acs.orgdoria.fi This process can be broken down into the following steps:

Chemical Synthesis of Precursor: A C14 unsaturated dicarboxylic acid, such as tetradec-2-enedioic acid, would first be synthesized using established chemical methods like olefin metathesis. researchgate.net

Enzymatic Epoxidation: The unsaturated diacid is then subjected to lipase-catalyzed epoxidation. In this step, an immobilized lipase like Novozym 435 catalyzes the formation of a peracid from hydrogen peroxide, which epoxidizes the double bond of the diacid precursor in situ. doria.fi This method is advantageous due to its mild reaction conditions and high selectivity, minimizing the formation of ring-opening byproducts that can occur in purely chemical epoxidation. acs.org

Hydrolysis of Epoxide: The resulting epoxy-dicarboxylic acid could then be hydrolyzed to yield a dihydroxy-dicarboxylic acid. This final step could potentially be catalyzed by an epoxide hydrolase for stereocontrol, or through chemical acid/base catalysis.

Another example of a hybrid route involves the chemoenzymatic synthesis of a conjugate between resveratrol (B1683913) and azelaic acid (a C9 dicarboxylic acid). The process involved chemical acetylation of resveratrol, followed by a highly selective enzymatic deacetylation using a lipase under mild conditions, and a final chemical coupling step to form the final product. mdpi.com This demonstrates how enzymes can be integrated into a synthetic sequence to perform specific modifications that might be difficult to achieve with high selectivity through purely chemical means.

Development of Novel Synthetic Precursors and Building Blocks

The availability of suitable starting materials is critical for the synthesis of this compound. Research into the production of long-chain dicarboxylic acids from renewable resources provides a sustainable platform for generating necessary precursors.

Biotechnological Production: Microbial fermentation is a promising route for producing α,ω-dicarboxylic acids (DCAs). Genetically engineered strains of yeast (Candida tropicalis) or bacteria (E. coli) can convert fatty acids or even alkanes into long-chain DCAs. nih.govgoogle.com These organisms utilize cytochrome P450 monooxygenases, which catalyze the ω-oxidation of the terminal methyl group of a fatty acid to a carboxylic acid. nih.govnih.gov By selecting specific fatty acid feedstocks or engineering the fatty acid biosynthesis pathways within the microorganism, it is possible to produce DCAs of a desired chain length, including C14. nih.gov The availability of unsaturated long-chain DCAs from these methods could provide a direct precursor for subsequent functionalization. researchgate.net

Chemical Synthesis from Renewable Feedstocks: Chemical methods can also be employed to create precursors from abundant renewable materials.

Olefin Metathesis: The self-metathesis of unsaturated fatty acids is a powerful tool for synthesizing symmetrical long-chain unsaturated α,ω-dicarboxylic acids. researchgate.net For example, the metathesis of a C10 unsaturated fatty acid could potentially yield a C18 unsaturated diacid, while other combinations could be envisioned to target a C14 backbone.

Isomerizing Hydroxycarbonylation: A single-step method has been developed to convert unsaturated fatty acids like oleic acid directly into long-chain α,ω-dicarboxylic acids. This process uses a specific palladium catalyst system to isomerize the internal double bond to the terminal position and subsequently carbonylate it with water as a nucleophile, achieving high selectivity for the linear diacid product. acs.org

Aldol Condensation: Protic ionic liquids have been used to catalyze aldol condensation reactions between bio-based platform chemicals, such as 2,5-diformylfuran and methyl levulinate, to synthesize precursors for long-chain dicarboxylic acid esters. researchgate.net This strategy offers a sustainable route to build complex carbon backbones from smaller, readily available building blocks.

| Method | Starting Material(s) | Key Transformation | Potential C14 Product | Reference |

|---|---|---|---|---|

| Biotechnological Production | Fatty Acids, Alkanes, Glycerol | Microbial ω-oxidation (e.g., using engineered E. coli) | Tetradecanedioic acid | nih.gov |

| Olefin Metathesis | Unsaturated Fatty Acids | Self-metathesis using a Grubbs catalyst | Unsaturated C14+ dicarboxylic acids | researchgate.net |

| Isomerizing Hydroxycarbonylation | Unsaturated Fatty Acids (e.g., Oleic Acid) | Palladium-catalyzed isomerization and carbonylation | α,ω-Dicarboxylic acids | acs.org |

| Aldol Condensation | 2,5-Diformylfuran, Methyl Levulinate | Protic ionic liquid-catalyzed condensation | Long-chain dicarboxylic acid ester precursors | researchgate.net |

Biological Roles and Molecular Mechanisms of 3 Hydroxytetradec 2 Enedioic Acid

Role as an Intermediary Metabolite

Long-chain dicarboxylic acids are typically formed through the ω-oxidation pathway of fatty acids, which serves as an alternative to the primary β-oxidation pathway, especially when mitochondrial fatty acid oxidation is overloaded or impaired. nih.govnih.gov These dicarboxylic acids can then be further metabolized, highlighting their role as intermediary metabolites.

Contribution to Energy Metabolism at the Cellular Level

Fatty acid oxidation is a crucial metabolic process for energy production during periods of fasting or metabolic stress. nih.gov While mitochondrial β-oxidation is the main pathway for most fatty acids, the ω-oxidation pathway produces dicarboxylic acids that can be subsequently broken down via peroxisomal β-oxidation. nih.govnih.govmssm.edu This process generates chain-shortened dicarboxylic acids and acetyl-CoA, which can then enter central energy metabolism pathways like the citric acid cycle. nih.govnih.gov Therefore, 3-Hydroxytetradec-2-enedioic acid, as a dicarboxylic acid, is likely involved in this alternative energy-yielding pathway, particularly under conditions of high lipid levels. nih.gov

Precursor for Other Bioactive Molecules

The metabolic breakdown of long-chain dicarboxylic acids produces shorter-chain dicarboxylic acids. These can have various biological effects. For instance, some dicarboxylic acids are known to have an antiketogenic and gluconeogenic effect. nih.gov While direct evidence for this compound as a precursor is not available, its place within the dicarboxylic acid metabolism suggests it could be a step in the synthesis of other biologically active molecules.

Molecular Interactions within Cellular Systems

The chemical nature of dicarboxylic acids dictates their interactions with proteins and enzymes within the cell.

Binding to Transport Proteins and Receptors

The transport and metabolism of dicarboxylic acids involve their interaction with specific proteins. For example, the products of peroxisomal β-oxidation of dicarboxylic acids, including acetyl-CoA, are shuttled to the mitochondria via the carnitine acyltransferase (CAT) shuttle system for further processing. acs.org This implies that dicarboxylic acids or their metabolites must bind to transport proteins to move between cellular compartments like the peroxisome and mitochondria.

Modulation of Enzyme Activity (e.g., in fatty acid oxidation)

Dicarboxylic acids have been shown to influence the activity of various enzymes. Some medium-chain dicarboxylic acids can inhibit mitochondrial respiration and certain respiratory enzymes. nih.gov The accumulation of dicarboxylic acids can also point to underlying defects in fatty acid oxidation enzymes. nih.gov Furthermore, the metabolism of dicarboxylic acids is closely linked to the activity of enzymes in both the ω-oxidation and β-oxidation pathways. fraunhofer.de

Influence on Cellular Processes (Non-Clinical Focus)

Beyond direct energy metabolism, dicarboxylic acids can influence broader cellular functions. Studies have shown that certain straight-chained saturated dicarboxylic acids can reversibly inhibit the proliferation of keratinocytes by affecting DNA synthesis. nih.gov Additionally, dicarboxylic acids can impact the osmotic fragility of red blood cells, with the effect being dependent on the length of the hydrocarbon chain and the species. walshmedicalmedia.com Carboxylic acids, as a class, are also known to play a role in lipid metabolism. mdpi.com

Effects on Lipid Droplet Dynamics

No research data is available on the effects of this compound on the dynamics of lipid droplets.

Modulation of Mitochondrial Function

There is no available information concerning the modulation of mitochondrial function by this compound.

Distribution and Turnover in Biological Matrices (Non-Clinical)

Subcellular Localization Studies

Information regarding the subcellular localization of this compound is not available in current scientific literature.

Metabolic Flux Analysis within Intact Systems

There are no published studies on the metabolic flux analysis of this compound within intact biological systems.

Advanced Analytical and Methodological Approaches for Research on 3 Hydroxytetradec 2 Enedioic Acid

High-Resolution Mass Spectrometry for Metabolomic Profiling

High-resolution mass spectrometry (HRMS) is a cornerstone in metabolomics, offering the mass accuracy required to determine the elemental composition of unknown compounds and to differentiate between molecules with very similar masses. nih.gov For a compound like 3-Hydroxytetradec-2-enedioic acid, HRMS is indispensable for its initial identification and subsequent study within complex biological extracts. nih.gov Techniques like those using a Q-Exactive benchtop orbitrap can achieve resolutions of 140,000 with less than 3 ppm mass error, providing a high degree of confidence in mass assignments. nih.gov

The qualitative detection and quantitative measurement of dicarboxylic acids (DCAs) in biological matrices such as plasma, urine, or tissue extracts present significant analytical hurdles. chromatographyonline.com These challenges include the low physiological concentrations of some DCAs and their poor ionization efficiency. chromatographyonline.comlongdom.org To overcome these issues, derivatization strategies are often employed. A charge-reversal approach using a reagent like dimethylaminophenacyl bromide (DmPABr) can significantly enhance sensitivity. chromatographyonline.comlongdom.org This method derivatizes the carboxyl groups, reversing the polarity from negative to positive and improving ionization efficiency and chromatographic separation for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. chromatographyonline.comlongdom.org This derivatization can increase detection sensitivity by several orders of magnitude, with lower limits of detection (LLOD) and quantification (LLOQ) reaching the femtogram range. chromatographyonline.com

Isotope labeling is another powerful technique for accurate quantification in metabolomic profiling. nih.govacs.org By using an isotope-coded derivatization reagent, a known quantity of an isotopically heavy version of the analyte can be spiked into a sample, serving as an internal standard. This approach corrects for variations in sample preparation and matrix effects, leading to highly accurate and precise quantification. nih.gov For instance, the use of ¹³C-labeled p-dimethylaminophenacyl bromide allows for the detection of thousands of ion pairs from metabolites containing carboxylic acid groups in a single LC-MS run. acs.org

The following interactive table summarizes key parameters for the quantitative analysis of dicarboxylic acids using LC-MS/MS with derivatization.

| Parameter | Value | Reference |

| Linearity (R²) | > 0.99 | chromatographyonline.com |

| Lower Limit of Detection (LLOD) | < 266 fg | chromatographyonline.com |

| Lower Limit of Quantification (LLOQ) | < 805 fg | chromatographyonline.com |

| Derivatization Reagent Example | Dimethylaminophenacyl Bromide (DmPABr) | chromatographyonline.comlongdom.org |

| Ionization Mode | Positive Ion Mode (after derivatization) | longdom.orggoogle.com |

Tandem mass spectrometry (MS/MS) is a critical tool for elucidating the structure of unknown compounds. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule. For a molecule like this compound, MS/MS can help to confirm the presence of the hydroxyl group, the dicarboxylic acid moieties, and the location of the double bond. The fragmentation patterns of isomers can be substantially different, allowing for their distinction. nih.govresearchgate.net

For very-long-chain dicarboxylic acids, HR-MS² studies are essential. nih.gov By optimizing the neutral collision energy, characteristic fragmentation patterns can be obtained that reveal details about the molecule's structure, such as the location of double bonds. nih.gov The structural elucidation of complex organic molecules is increasingly being aided by computational and data science approaches that predict fragmentation patterns and compare them against spectral libraries. ethz.ch

Advanced Chromatographic Separation Techniques

Chromatography is the backbone of separation science, and its coupling with mass spectrometry is essential for analyzing complex mixtures. The choice of chromatographic method is dictated by the physicochemical properties of the analyte, such as polarity, volatility, and chirality.

Liquid chromatography is highly versatile for the analysis of dicarboxylic acids. mdpi.com

Reversed-Phase Liquid Chromatography (RPLC) is a common choice, typically using C18 columns. It is well-suited for separating semi-polar compounds. nih.gov However, the polar nature of dicarboxylic acids can sometimes lead to poor retention on RPLC columns. Derivatization, as mentioned earlier, not only improves ionization but also increases the hydrophobicity of the analytes, leading to better retention and separation on RPLC columns. longdom.orgnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative that uses a polar stationary phase and is ideal for separating very polar compounds like underivatized sugars, amino acids, and carboxylic acids. nih.gov HILIC can be a powerful tool for analyzing this compound in its native form.

Method development in LC involves optimizing the mobile phase composition, gradient, flow rate, and column temperature to achieve the best possible separation of the target analyte from other matrix components. researchgate.net

Gas chromatography is another powerful separation technique, particularly for volatile and thermally stable compounds. lmaleidykla.lt Direct analysis of polar compounds like dicarboxylic acids by GC is challenging due to their low volatility and tendency to adsorb onto the chromatographic column. lmaleidykla.lt Therefore, derivatization to more volatile and less polar forms is a prerequisite for GC analysis. lmaleidykla.ltnih.gov

A common derivatization method is silylation , which replaces active hydrogen atoms in hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. lmaleidykla.ltchalmers.se Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. nih.govresearchgate.net The resulting TMS esters are much more volatile and exhibit better chromatographic behavior. chalmers.sechalmers.se GC coupled with mass spectrometry (GC-MS) of silylated derivatives is a well-established method for the identification and quantification of hydroxy dicarboxylic acids. chalmers.sechalmers.se The mass spectra of TMS derivatives provide characteristic fragmentation patterns that aid in structure confirmation. chalmers.se

The table below compares different derivatization agents for GC analysis of carboxylic acids.

| Derivatization Agent | Target Functional Groups | Key Advantages | Reference |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Carboxyl, Hydroxyl | High reproducibility, low detection limits | nih.govresearchgate.net |

| BF₃/Butanol | Carboxyl | Effective for esterification | nih.gov |

| Trimethylsilyl-N-N-dimethylcarbamate (TMSDMC) | Carboxyl | Suitable for trimethylsilylation | nih.gov |

The presence of a hydroxyl group and a double bond in this compound can give rise to stereoisomers (enantiomers and diastereomers). The biological activity of such isomers can differ significantly. Therefore, the ability to separate and quantify individual stereoisomers is crucial.

Chiral chromatography is the definitive method for separating enantiomers. nih.govconsensus.app This is typically achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). nih.govconsensus.app Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the separation of various chiral carboxylic acid derivatives. researchgate.net The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector of the CSP, leading to different retention times. The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, can significantly influence the separation and even reverse the elution order of the enantiomers. researchgate.net The development of chiral separation methods is essential for understanding the stereochemistry and potential stereospecific biological roles of this compound. nih.govconsensus.app

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and mechanistic investigation of organic molecules like this compound. By exploiting the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

For dicarboxylic acids, ¹H and ¹³C NMR spectroscopy are fundamental for structural confirmation. pressbooks.publibretexts.org The carboxyl carbons (C=O) of dicarboxylic acids typically show signals in the ¹³C NMR spectrum between 165 and 185 ppm. pressbooks.pub The presence of α,β-unsaturation, as in this compound, tends to shift the carboxyl carbon resonance upfield to around 165-172 ppm. pressbooks.pubprinceton.edu The proton of the carboxylic acid group (-COOH) gives a characteristic signal in the ¹H NMR spectrum, usually found far downfield between 10 and 13 ppm, though its exact position can be influenced by solvent and concentration. pressbooks.publibretexts.org

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are critical for unambiguously assigning all proton and carbon signals, especially for complex structures. princeton.edunih.gov HMBC, in particular, is useful for identifying the connectivity between protons and carbons separated by two or three bonds, which can help in piecing together the carbon skeleton and the position of functional groups. princeton.edu

Isotopic Enrichment Strategies for NMR Assignments

To overcome challenges in sensitivity and spectral overlap, especially when studying the compound in complex biological matrices, isotopic enrichment is a powerful strategy. Introducing stable isotopes like ¹³C or ¹⁵N enhances the NMR signal of specific atoms, facilitating their detection and assignment.

A common strategy involves the synthesis of the target molecule using precursors enriched with ¹³C. For instance, in a study on fatty acid-protein binding, palmitic acid was synthesized with ¹³C enrichment at the C-1 and C-2 positions and perdeuteration from C-3 to C-16. rsc.org This selective isotopic labeling allowed for the efficient use of multidimensional NMR experiments to filter out background signals from the protein, enabling a focused study of the ligand's conformation and interaction. rsc.org A similar approach could be envisioned for this compound to study its interactions with enzymes or other biological macromolecules.

Table 1: Hypothetical Isotopic Enrichment Strategy for this compound NMR Studies

| Isotope | Position of Enrichment | Purpose |

| ¹³C | Carboxyl carbons (C1, C14) | Enhance signals for studying interactions at the dicarboxylic acid ends. |

| ¹³C | Olefinic carbons (C2, C3) | Probe the geometry and electronic environment of the double bond. |

| ²H (Deuterium) | Aliphatic chain (C4-C13) | Simplify the ¹H NMR spectrum by replacing protons with deuterium (B1214612), which is "invisible" in ¹H NMR. |

| ¹⁵N | If derivatized to an amide | Study interactions involving the carboxyl groups after chemical modification. |

NMR for Studying Molecular Interactions

NMR spectroscopy is exceptionally well-suited for investigating non-covalent interactions between molecules in solution. nih.gov Techniques like saturation transfer difference (STD) NMR and the analysis of relaxation times (T1 and T2) can reveal which parts of a molecule like this compound are involved in binding to a larger partner, such as a protein or a membrane. nih.gov

For example, studies on the interaction of dicarboxylic acids with other molecules have used changes in chemical shifts and diffusion coefficients to determine binding affinities. nih.govacs.org In one study, the association constant for the complex between benzoic acid and humic acid was determined by analyzing NMR diffusion experiments. nih.gov Solid-state NMR has also been employed to study the hydrogen bonding interactions in complexes of dicarboxylic acids. acs.orgacs.org These methods could be applied to understand how this compound interacts with its biological targets.

Isotopic Labeling and Fluxomics for Pathway Elucidation

Metabolic flux analysis (MFA), or fluxomics, is a powerful methodology for quantifying the rates of metabolic reactions within a cell. creative-proteomics.com It relies on feeding cells with isotopically labeled substrates and then tracking the distribution of the isotopes through the metabolic network. deakin.edu.au This provides a detailed picture of the metabolic pathways that are active and their relative importance. creative-proteomics.comnih.gov

Carbon-13 and Deuterium Labeling Strategies

Both carbon-13 (¹³C) and deuterium (²H) are commonly used stable isotopes in metabolic studies. mdpi.com ¹³C-labeled tracers, such as [U-¹³C]glucose or [U-¹³C]glutamine, are often used to trace the path of carbon atoms through central carbon metabolism and into fatty acid synthesis. nih.govnih.govresearchgate.net The pattern of ¹³C incorporation into downstream metabolites is then analyzed by mass spectrometry (MS) or NMR to deduce the active metabolic pathways. creative-proteomics.commdpi.com

Deuterium labeling, often in the form of deuterated water (D₂O), can be used to monitor fatty acid synthesis. researchwithrutgers.com The deuterium from D₂O is incorporated into fatty acids primarily via NADPH. researchwithrutgers.com Comparing the metabolism of ¹³C- and ²H-labeled essential fatty acids has shown little isotopic effect, validating the use of both tracers. nih.govexlibrisgroup.com

Table 2: Common Isotopic Tracers for Studying Dicarboxylic Acid Metabolism

| Tracer | Analytical Technique | Information Gained |

| [U-¹³C]Glucose | GC-MS, LC-MS, NMR | Contribution of glucose to the carbon backbone of fatty acid precursors. nih.govnih.gov |

| [U-¹³C]Glutamine | GC-MS, LC-MS, NMR | Role of glutamine in fatty acid synthesis, particularly through reductive carboxylation. nih.govnih.gov |

| ¹³C-labeled fatty acids | LC-MS/MS | Direct tracing of fatty acid uptake, elongation, desaturation, and incorporation into complex lipids. oup.com |

| Deuterated water (D₂O) | MS | Rate of de novo fatty acid synthesis. researchwithrutgers.com |

Determination of Metabolic Flux Rates

The determination of metabolic flux rates is a central goal of MFA. creative-proteomics.com After incubating cells with an isotopic tracer and measuring the isotopic labeling patterns in key metabolites, computational models are used to calculate the fluxes through the metabolic network. nih.govnih.gov This requires a stoichiometric model of the relevant metabolic pathways and sophisticated algorithms to fit the experimental data. nih.gov

For dicarboxylic acid metabolism, MFA could quantify the rate of ω-oxidation of long-chain fatty acids to produce dicarboxylic acids, and their subsequent chain-shortening via peroxisomal β-oxidation. nih.gov This would provide quantitative insights into the physiological role of this metabolic pathway. nih.gov

Development of Bioanalytical Tools for In Situ Studies

The development of bioanalytical tools for the in situ analysis of lipids and related metabolites is a rapidly advancing field. nih.govresearchgate.net Such tools aim to provide spatial and temporal information about the distribution and dynamics of molecules within living cells and tissues.

While specific in situ probes for this compound have not been described, techniques developed for general lipid analysis offer a promising avenue. Ambient ionization mass spectrometry (AIMS) techniques allow for the direct analysis of lipids from biological samples with minimal preparation. nih.gov Some AIMS methods have been adapted for single-cell analysis, which could potentially be used to study the distribution of dicarboxylic acids in different cell populations. nih.gov

Furthermore, advances in mass spectrometry imaging (MSI) enable the visualization of the spatial distribution of hundreds of molecules, including lipids, in tissue sections. nih.gov Coupling these advanced analytical techniques with isotopic labeling would provide a powerful platform for tracing the metabolic fate of this compound and its precursors in situ.

Derivatives, Analogues, and Structure Activity Relationship Sar Studies of 3 Hydroxytetradec 2 Enedioic Acid

Chemical Synthesis of Novel Derivatives and Analogues of 3-Hydroxytetradec-2-enedioic acid

A thorough review of chemical databases and scientific literature indicates a lack of specific studies focused on the synthetic derivatization of this compound. While general methodologies exist for the modification of similar functional groups in other molecules, their direct application to this particular compound has not been reported.

Modification of the Hydroxyl Group

There is no available information on the specific chemical modifications of the hydroxyl group of this compound.

Alterations to the Alkene and Dicarboxylic Acid Moieties

Detailed studies concerning alterations to the alkene and dicarboxylic acid functionalities of this compound are not present in the current body of scientific literature.

Chain Length and Saturation Variations

Systematic studies on the synthesis of analogues of this compound with varied aliphatic chain lengths or degrees of saturation have not been reported.

Investigation of Structure-Biological Function Relationships at the Molecular Level

The absence of a library of synthesized derivatives of this compound has precluded extensive investigation into its structure-biological function relationships.

Enzymatic Substrate Specificity of Analogues

There is no available data from studies on the enzymatic substrate specificity of analogues of this compound.

Ligand-Binding Studies with Cellular Receptors or Proteins

No ligand-binding studies of this compound or its derivatives with specific cellular receptors or proteins have been documented in the scientific literature.

Computational Chemistry and Molecular Modeling for SAR Prediction

The application of computational tools to predict the structure-activity relationship (SAR) of this compound is a research area that remains to be extensively documented. In principle, these methods could provide significant insights into how modifications of its chemical structure would affect its biological activity.

Ligand Docking and Molecular Dynamics Simulations

Ligand docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a biological target, such as a protein or enzyme. These methods can elucidate the binding mode, affinity, and stability of the ligand-target complex.

Currently, there is no specific information available in the public domain detailing ligand docking or molecular dynamics studies performed on this compound. Such studies would require a known biological target for this compound. Once a target is identified, researchers could use these computational methods to understand the binding interactions at an atomic level. For example, studies on thieno[3,2-b]pyrrole-5-carboxamide derivatives have utilized molecular docking and MD simulations to understand their inhibitory mechanism against Histone Lysine (B10760008) Specific Demethylase 1 (LSD1).

A hypothetical ligand docking and MD simulation study for a derivative of this compound could be conceptualized as follows:

| Computational Step | Description | Hypothetical Finding |

| Target Identification | Identifying the specific protein or enzyme that the compound interacts with. | For instance, a hypothetical enzyme "Enzyme X" is identified as a potential target. |

| Binding Site Prediction | Locating the specific pocket on the enzyme where the compound is likely to bind. | A deep, hydrophobic pocket is identified as the putative binding site. |

| Ligand Docking | Predicting the preferred orientation of the compound within the binding site. | The dicarboxylic acid groups of the compound form key hydrogen bonds with specific amino acid residues in the binding site. |

| Molecular Dynamics | Simulating the dynamic behavior of the compound-enzyme complex over time. | The simulation reveals that the long aliphatic chain of the compound stabilizes its position within the hydrophobic pocket. |

This table represents a hypothetical scenario due to the lack of specific data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

No specific QSAR models for derivatives of this compound have been reported in the available literature. The development of a QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. These models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds.

The general process for developing a QSAR model involves:

Data Set Preparation: A series of analogs of this compound with measured biological activity would be compiled.

Descriptor Calculation: Various molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated for each analog.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

For example, 2D and 3D-QSAR models have been successfully developed for neuraminidase inhibitors, revealing the importance of steric and hydrophobic properties for their anti-influenza activity.

A hypothetical QSAR study on a series of this compound derivatives might yield a model like the following:

Hypothetical QSAR Equation: Biological Activity = a(LogP) - b(Molecular Weight) + c*(Hydrogen Bond Donors) + d

| Descriptor | Coefficient | Implication for Activity |

| LogP (Lipophilicity) | a (Positive) | Increased lipophilicity may lead to higher activity. |

| Molecular Weight | b (Negative) | Lower molecular weight might be favorable for activity. |

| Hydrogen Bond Donors | c (Positive) | More hydrogen bond donors could enhance activity. |

This table and equation are purely illustrative and not based on actual experimental data for this compound.

Future Research Directions and Unanswered Questions in 3 Hydroxytetradec 2 Enedioic Acid Research

Elucidating Complete Metabolic Pathways and Regulation

A primary unanswered question is the precise metabolic pathway leading to the synthesis of 3-Hydroxytetradec-2-enedioic acid in fungi. It is hypothesized that its biosynthesis likely originates from the ω-oxidation of a C14 fatty acid, a pathway that has been studied in yeasts such as Candida tropicalis for the production of long-chain dicarboxylic acids. nih.govnih.gov This process involves the terminal oxidation of a fatty acid to a dicarboxylic acid. However, the specific sequence of desaturation and hydroxylation events that create the distinctive 3-hydroxy-2-ene structure is unknown.

Future research must focus on:

Identifying the Precursor: Determining the specific fatty acid precursor and the initial ω-oxidation steps.

Mapping the Full Pathway: Characterizing the subsequent enzymatic reactions—dehydrogenation, hydration, etc.—that lead to the final product.

Investigating Regulation: Understanding how the expression of genes in this pathway is regulated. This includes identifying transcription factors and environmental or developmental cues (e.g., nutrient limitation, pH, temperature) that trigger the production of the compound. nih.gov

Metabolic Integration: Elucidating how this pathway connects with central carbon metabolism, such as the citric acid cycle or the glyoxylate (B1226380) cycle, which are crucial for fungal virulence and adaptation. nih.govnih.gov

Discovery of Novel Enzymes and Their Mechanistic Details

The synthesis of this compound undoubtedly requires a suite of specialized enzymes whose identities and mechanisms are yet to be discovered. Based on known pathways for similar molecules, the key enzymatic players likely include:

Cytochrome P450 Monooxygenases: These enzymes are critical for the initial ω-hydroxylation of the fatty acid precursor. nih.govnih.gov

Fatty-alcohol and Fatty-aldehyde Dehydrogenases: These enzymes would complete the oxidation of the terminal methyl group to a carboxylic acid. nih.gov

Desaturases and Hydratases: A specific desaturase is needed to introduce the double bond, and a hydratase or a similar enzyme would be required to add the hydroxyl group at the C-3 position. The order and stereospecificity of these reactions are of key interest.

A significant research effort should be directed toward the discovery, isolation, and characterization of these novel enzymes. Investigating their substrate specificity, cofactor requirements, and detailed catalytic mechanisms will be essential for both understanding the biosynthesis and for potential biotechnological applications in chemoenzymatic synthesis.

Development of Advanced Synthetic Strategies for Complex Isomers

The structure of this compound, with its double bond and chiral hydroxyl center, means that multiple stereoisomers (E/Z isomers of the alkene and R/S isomers at the hydroxyl group) are possible. The biological function of such molecules is often highly dependent on their specific stereochemistry. Therefore, developing synthetic methods that can selectively produce each isomer is a critical goal for future research.

Promising avenues include:

Stereoselective Chemical Synthesis: Modern organic synthesis techniques, such as palladium-catalyzed C-H activation and carboxylation, could be adapted for dicarboxylic acid synthesis. acs.org Furthermore, methods for the stereoselective synthesis of complex molecules, like those used for α-glycosylated carboxylic acids or in multicomponent reactions, could provide a framework for controlling the stereochemistry of this compound. rsc.orgwikipedia.org

Biocatalysis and Chemoenzymatic Approaches: Utilizing isolated enzymes (as discovered in section 8.2) or whole-cell biocatalysts could provide a highly efficient and stereoselective route to specific isomers that is often challenging to achieve through purely chemical means.

Exploration of Undiscovered Biological Functions and Molecular Targets

While its role as a metabolic intermediate is a possibility, many fungal secondary metabolites possess distinct biological activities. mdpi.com The functions of this compound are completely unexplored. Research on other fungal dicarboxylic acids suggests several potential activities that warrant investigation. nih.gov For instance, 1H-pyrrole-2,5-dicarboxylic acid, isolated from an endophytic fungus, has been shown to inhibit quorum sensing in bacteria like Pseudomonas aeruginosa, thereby reducing the production of virulence factors and biofilm formation. nih.govfrontiersin.org

Future research should systematically screen this compound for a range of biological activities, including:

Antimicrobial Properties: Testing for antibacterial and antifungal activity against a panel of clinically relevant pathogens. researchgate.netmdpi.com

Quorum Sensing Inhibition: Assessing its ability to interfere with bacterial cell-to-cell communication. frontiersin.org

Enzyme Inhibition: Screening against key enzymes involved in disease pathways.

Cytotoxic and Anticancer Effects: Evaluating its potential as a therapeutic agent.

Should any activity be identified, subsequent research must focus on identifying its specific molecular target(s) to understand its mechanism of action.

Integration with Systems Biology Approaches (e.g., Multi-omics Data Integration)

A holistic understanding of this compound requires a systems-level approach. The integration of multiple "omics" technologies is a powerful strategy to connect genes to functions for fungal secondary metabolites. nih.govnih.gov This approach can accelerate the discovery of biosynthetic pathways and regulatory networks. researchgate.net

Future research directions using systems biology include:

Genomic Analysis: Sequencing the genome of a producing fungal strain to identify potential biosynthetic gene clusters (BGCs) that may be responsible for making the compound. tuwien.at

Transcriptomics (RNA-Seq): Comparing gene expression profiles under producing versus non-producing conditions to pinpoint the specific genes within a BGC that are actively transcribed.

Proteomics: Identifying the actual enzymes (proteins) present during the production of the metabolite.

By integrating these layers of data, researchers can build comprehensive models of how this metabolite is synthesized, regulated, and what its role is within the organism's broader biological network. nih.govresearchgate.net

Table of Mentioned Compounds

Q & A

Basic: What established synthesis methods are used for 3-Hydroxytetradec-2-enedioic acid, and how can purity be validated?

Answer:

Synthesis typically involves hydroxylation and diacid formation via catalytic oxidation or enzymatic pathways. For example, β-hydroxy acids are often synthesized using microbial systems (e.g., Pseudomonas spp.) to introduce hydroxyl groups at specific positions . Purification may require column chromatography with silica gel or reverse-phase HPLC. Purity validation should employ nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection to quantify impurities .

Advanced: How should experimental designs account for clustered data when analyzing the compound’s biological effects in in vivo models?

Answer:

Clustered data (e.g., repeated measurements per subject) require statistical models that adjust for intra-cluster correlation. Mixed-effects models or generalized estimating equations (GEEs) are recommended to partition variability between subjects and within-subject time points . For example, in studies assessing lipid metabolism, random intercepts for animal cohorts and fixed effects for dosage levels can isolate treatment-specific outcomes while controlling for biological variability .

Basic: What analytical techniques are optimal for quantifying this compound in biological matrices?

Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity. Derivatization (e.g., using N-hydroxysuccinimide esters) enhances ionization efficiency for MS detection . Calibration curves should be prepared in matrix-matched solutions (e.g., serum or tissue homogenates) to correct for matrix effects. Internal standards, such as deuterated analogs, improve precision .

Advanced: How can researchers resolve contradictions in reported roles of this compound in lipid metabolism pathways?

Answer:

Contradictions may arise from differences in model systems (e.g., cell lines vs. whole organisms) or dosage regimes. To address this:

- Conduct dose-response studies to identify threshold effects.

- Validate findings across multiple models (e.g., knockout mice, primary hepatocytes).

- Use isotopic tracing (e.g., ¹³C-labeled compound) to map metabolic flux in parallel pathways .

Meta-analyses of published data can also identify confounding variables (e.g., dietary lipid content in animal studies).

Safety: What handling protocols minimize risks during experimental use of this compound?

Answer:

Based on structural analogs (e.g., tetradecylthioacetic acid):

- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Use chemical fume hoods for weighing and dissolution to avoid inhalation of aerosols .

- Incompatible materials include strong oxidizers (e.g., peroxides) and bases; store separately .